molecular formula C24H27ClN2O3S B2968853 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(2-ethylpiperidin-1-yl)ethan-1-one CAS No. 850933-11-8

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(2-ethylpiperidin-1-yl)ethan-1-one

Cat. No.: B2968853
CAS No.: 850933-11-8
M. Wt: 459
InChI Key: OGLHZEURJJFERD-UHFFFAOYSA-N
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Description

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(2-ethylpiperidin-1-yl)ethan-1-one is a complex organic compound that features an indole core, a sulfonyl group, and a piperidine ring. This compound is part of a broader class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science .

Scientific Research Applications

Future Directions

The compound has shown promising anti-microbial activity, which suggests it could be further studied and potentially developed into a new antimicrobial agent . Future research could focus on testing its efficacy against a wider range of microbes and studying its potential side effects and toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(2-ethylpiperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors . The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides under basic conditions . The piperidine ring is then attached through nucleophilic substitution reactions, using appropriate piperidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(2-ethylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(2-ethylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN2O3S/c1-2-19-10-7-8-14-27(19)24(28)17-31(29,30)23-16-26(22-13-6-4-11-20(22)23)15-18-9-3-5-12-21(18)25/h3-6,9,11-13,16,19H,2,7-8,10,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLHZEURJJFERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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